molecular formula C10H12O3 B8731391 1-(2,6-Dihydroxyphenyl)-2-methyl-1-propanone

1-(2,6-Dihydroxyphenyl)-2-methyl-1-propanone

Cat. No. B8731391
M. Wt: 180.20 g/mol
InChI Key: CZKXYHRLSIIYKI-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

1-(2,6-bis{[(methyloxy)methyl]oxy}phenyl)-2-methyl-1-propanone (Intermediate 36, 1.58 g, 5.89 mmol) was dissolved in methanol (40.0 ml) and an aqueous solution of HCl (23.6 mL of a 2M aqueous solution, 47.1 mmol) was added. The reaction mixture was refluxed for 1 hour. After quenching with water, the reaction mixture was extracted with ethyl acetate. The gathered organic layers were dried over sodium sulphate, filtered and evaporated to afford the title compound (916 mg).
Name
1-(2,6-bis{[(methyloxy)methyl]oxy}phenyl)-2-methyl-1-propanone
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11]COC)[C:6]=1[C:15](=[O:19])[CH:16]([CH3:18])[CH3:17].Cl>CO>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:6]=1[C:15](=[O:19])[CH:16]([CH3:17])[CH3:18]

Inputs

Step One
Name
1-(2,6-bis{[(methyloxy)methyl]oxy}phenyl)-2-methyl-1-propanone
Quantity
1.58 g
Type
reactant
Smiles
COCOC1=C(C(=CC=C1)OCOC)C(C(C)C)=O
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC1=C(C(=CC=C1)OCOC)C(C(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After quenching with water
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The gathered organic layers were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC=C1)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 916 mg
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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